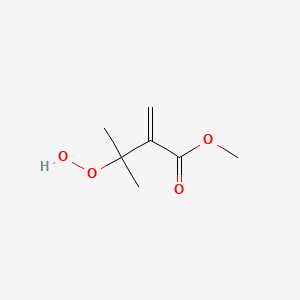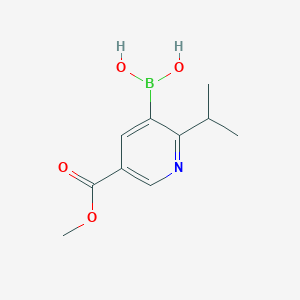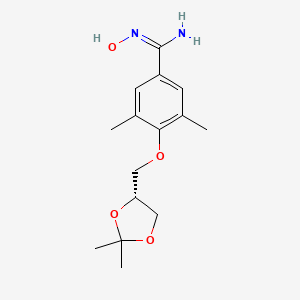
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound with the molecular formula C6H10O4. It is a derivative of butanoic acid and is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the hydroperoxidation of methyl 3-methyl-2-methylidenebutanoate. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy group. Common reagents used in this synthesis include hydrogen peroxide and catalysts such as acids or transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include peroxy acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can interact with various molecular targets, leading to the formation of reactive oxygen species (ROS) and other intermediates. These interactions can affect cellular pathways and processes, making the compound useful in studying oxidative mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-2-methylenebutyrate
- Methyl 3-hydroperoxy-2-methylidenebutanoate
Uniqueness
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is unique due to the presence of both a hydroperoxy group and a methylene group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
102710-70-3 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(6(8)10-4)7(2,3)11-9/h9H,1H2,2-4H3 |
InChI-Schlüssel |
UXFPBYWAPZSFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=C)C(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)


![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)


![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)

![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
